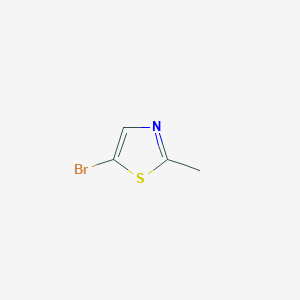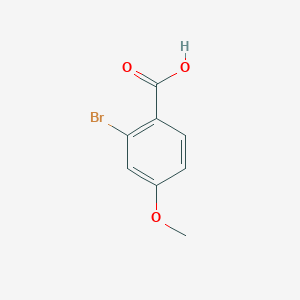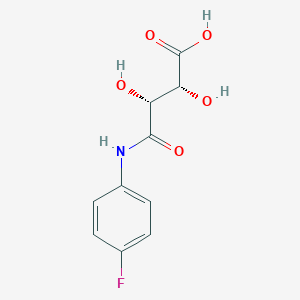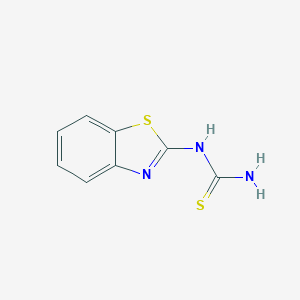
1,3-Benzothiazol-2-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzothiazol-2-ylthiourea is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields, including medicine and agriculture. This compound is a derivative of benzothiazole and thiourea, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 1,3-Benzothiazol-2-ylthiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by targeting various molecular targets, such as tubulin and topoisomerase II. In plants, 1,3-Benzothiazol-2-ylthiourea has been shown to enhance photosynthesis and increase the activity of antioxidant enzymes.
Biochemische Und Physiologische Effekte
1,3-Benzothiazol-2-ylthiourea has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In cancer cells, this compound has been shown to induce DNA damage and activate specific signaling pathways, leading to cell death. In plants, 1,3-Benzothiazol-2-ylthiourea has been shown to increase the levels of chlorophyll and carotenoids, leading to enhanced photosynthesis and plant growth. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Benzothiazol-2-ylthiourea has several advantages for lab experiments, including its relatively simple synthesis method and diverse biological activities. However, this compound also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity evaluations are necessary before using this compound in further experiments.
Zukünftige Richtungen
There are several future directions for the research on 1,3-Benzothiazol-2-ylthiourea. In medicine, this compound has the potential to be developed into novel anticancer and anti-inflammatory drugs. In agriculture, 1,3-Benzothiazol-2-ylthiourea could be further studied for its potential to increase crop yield and enhance plant growth. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
1,3-Benzothiazol-2-ylthiourea is a promising compound that has been studied for its diverse biological activities in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesemethoden
The synthesis of 1,3-Benzothiazol-2-ylthiourea involves the reaction between benzothiazole and thiourea under specific conditions. The reaction is typically carried out in the presence of a catalyst, such as zinc chloride or hydrochloric acid, and requires careful temperature control. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1,3-Benzothiazol-2-ylthiourea has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. It has also been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases. In agriculture, 1,3-Benzothiazol-2-ylthiourea has been studied for its ability to promote plant growth and increase crop yield.
Eigenschaften
CAS-Nummer |
14294-12-3 |
|---|---|
Produktname |
1,3-Benzothiazol-2-ylthiourea |
Molekularformel |
C8H7N3S2 |
Molekulargewicht |
209.3 g/mol |
IUPAC-Name |
1,3-benzothiazol-2-ylthiourea |
InChI |
InChI=1S/C8H7N3S2/c9-7(12)11-8-10-5-3-1-2-4-6(5)13-8/h1-4H,(H3,9,10,11,12) |
InChI-Schlüssel |
JCPDRSRFHBJDLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=S)N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=S)N |
Löslichkeit |
25.8 [ug/mL] |
Synonyme |
Thiourea, 2-benzothiazolyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







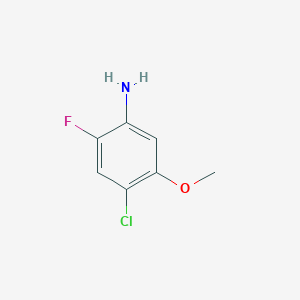
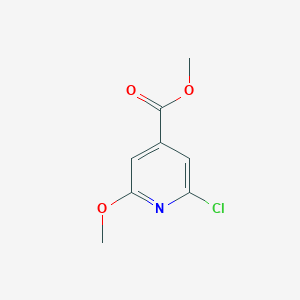
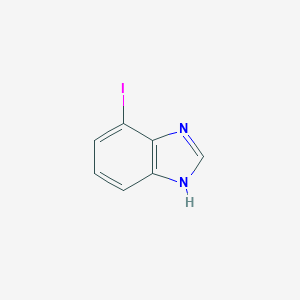
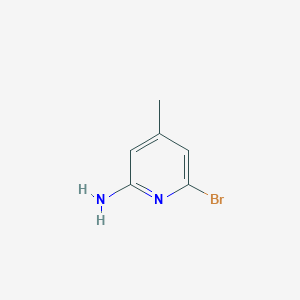
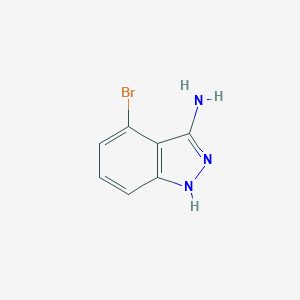
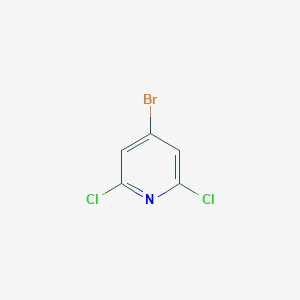
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
